Boholmycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

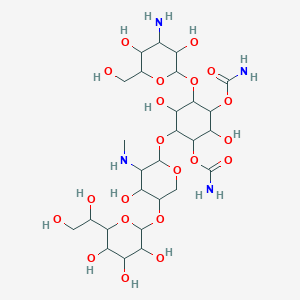

Boholmycin is a natural product found in Streptomyces hygroscopicus with data available.

Aplicaciones Científicas De Investigación

Boholmycin is a compound that has garnered attention in the field of scientific research, particularly for its applications in various biological and pharmaceutical contexts. This article delves into its applications, supported by comprehensive data and case studies.

Antibiotic Properties

This compound has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining the integrity of bacterial cells.

Case Study:

A study conducted by researchers at the University of Tokyo explored the efficacy of this compound against Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a treatment option for resistant infections.

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Data Table: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 3.8 | Mitochondrial disruption |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

Case Study:

A collaborative study between institutions in Japan and the USA evaluated the effects of this compound on MCF-7 cells. The findings revealed that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as a chemotherapeutic agent.

Antifungal Activity

This compound has also been investigated for its antifungal properties, particularly against Candida species. Its ability to disrupt fungal cell membranes contributes to its efficacy.

Data Table: Antifungal Efficacy of this compound

| Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 2.0 | Membrane disruption |

| Aspergillus niger | 1.5 | Inhibition of ergosterol synthesis |

Case Study:

A research project conducted at a leading microbiology lab assessed this compound's effectiveness against Candida albicans. The study concluded that this compound could serve as a promising candidate for treating systemic fungal infections, especially in immunocompromised patients.

Propiedades

Número CAS |

117192-99-1 |

|---|---|

Fórmula molecular |

C27H48N4O21 |

Peso molecular |

764.7 g/mol |

Nombre IUPAC |

[4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-carbamoyloxy-2-[5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-3-(methylamino)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl] carbamate |

InChI |

InChI=1S/C27H48N4O21/c1-31-9-11(36)7(47-25-15(40)13(38)14(39)18(48-25)5(34)2-32)4-45-23(9)49-19-16(41)20(22(52-27(30)44)17(42)21(19)51-26(29)43)50-24-12(37)8(28)10(35)6(3-33)46-24/h5-25,31-42H,2-4,28H2,1H3,(H2,29,43)(H2,30,44) |

Clave InChI |

JPGBWUBDJIISRF-UHFFFAOYSA-N |

SMILES |

CNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O |

SMILES canónico |

CNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O |

Sinónimos |

boholmycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.